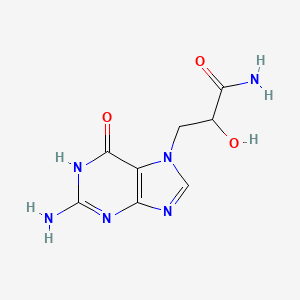

N7-(2-Carbamoyl-2-hydroxyethyl)guanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-3,15H,1H2,(H2,9,16)(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHHZNJOFXOGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(C(=O)N)O)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676273 | |

| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163734-06-3 | |

| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation Mechanism of N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CHEG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the formation mechanism of N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-CHEG), a critical DNA adduct resulting from exposure to acrylamide. Acrylamide, a compound found in certain cooked foods and used in various industrial processes, is a procarcinogen that requires metabolic activation to exert its genotoxic effects.[1] The primary pathway involves the cytochrome P450 2E1 (CYP2E1)-mediated oxidation of acrylamide to its reactive epoxide metabolite, glycidamide.[2] This guide elucidates the subsequent nucleophilic attack by the N7 position of guanine on the electrophilic glycidamide, leading to the formation of the N7-CHEG adduct. We will delve into the chemical principles governing this reaction, present detailed analytical methodologies for the detection and quantification of N7-CHEG, and discuss the broader implications of this DNA adduct in the fields of toxicology and drug development.

Introduction: The Significance of N7-CHEG

Acrylamide is recognized as a probable human carcinogen and a known neurotoxin.[3] Its presence in common starchy foods prepared at high temperatures has raised significant public health concerns.[4] The genotoxicity of acrylamide is not direct; instead, it is mediated through its metabolic conversion to glycidamide.[5] Glycidamide is a reactive epoxide that readily forms covalent adducts with cellular macromolecules, including DNA.[2]

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired. The most abundant of these adducts formed from glycidamide is this compound, also referred to as N7-GA-Gua.[3][6] The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic attack by alkylating agents like glycidamide.[7][8] Consequently, N7-CHEG serves as a key biomarker for assessing exposure to acrylamide and understanding its carcinogenic potential.[3]

The Precursor: Acrylamide Metabolism to Glycidamide

The journey to N7-CHEG formation begins with the metabolic activation of acrylamide. While acrylamide can be detoxified through conjugation with glutathione, a significant pathway involves its oxidation by the cytochrome P450 enzyme system, predominantly CYP2E1.[2][9] This enzymatic reaction introduces an epoxide ring, converting acrylamide into the more reactive and genotoxic compound, glycidamide.[10][11]

The efficiency of this conversion can vary between species and is influenced by the dose of acrylamide, with evidence suggesting saturation of the oxidative metabolism at higher doses.[12][13] This metabolic step is crucial, as glycidamide is considered the ultimate carcinogenic metabolite of acrylamide.[12]

Caption: Metabolic pathways of acrylamide.

The Core Mechanism: Formation of the N7-CHEG Adduct

The formation of N7-CHEG is a classic example of a nucleophilic substitution reaction. The electron-rich N7 position of the guanine base in DNA acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring in glycidamide.[8] This results in the opening of the epoxide ring and the formation of a stable covalent bond between the guanine and the glycidamide molecule.

This reaction proceeds via an SN2 mechanism, where the nucleophilic attack and the breaking of the C-O bond of the epoxide occur simultaneously. The resulting adduct, N7-CHEG, introduces a significant structural distortion to the DNA helix. While the N7 position of guanine is not directly involved in Watson-Crick base pairing, the presence of this bulky adduct can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which is a mutagenic lesion.[8][14] Additionally, the N7-CHEG adduct can undergo hydrolytic ring-opening to form a formamidopyrimidine (FAPy) lesion, which is more stable and potentially more mutagenic.[15]

Caption: Nucleophilic attack of guanine on glycidamide.

Quantitative Insights into N7-CHEG Formation

The formation of N7-CHEG is a dose-dependent process. Studies in rodents have demonstrated a clear relationship between the administered dose of acrylamide and the levels of N7-CHEG adducts in various tissues, including the liver, kidney, and lung.[4] Interestingly, at very low doses, comparable to human dietary exposure, the formation of N7-CHEG can be detected, highlighting the sensitivity of this biomarker.[4]

| Tissue | Acrylamide Dose (µg/kg bw) | N7-CHEG Adducts / 10⁸ Nucleotides | Reference |

| Kidney | 1 | ~1 | [4] |

| Lung | 1 | <1 | [4] |

| Liver | 10 | ~1-2 | [4] |

| Kidney | 10 | ~1-2 | [4] |

| Lung | 10 | ~1-2 | [4] |

Table 1: N7-CHEG Adduct Levels in Female Sprague-Dawley Rats 16 hours after a single oral dose of Acrylamide. [4]

It is important to note that N7-CHEG is not the only DNA adduct formed by glycidamide. Adducts at other positions, such as N3 of adenine (N3-GA-Ade), also occur, although N7-CHEG is consistently the most abundant.[6][16] The ratio of N7-CHEG to N3-GA-Ade is typically around 60-100 to 1.[6][16]

Analytical Methodology for N7-CHEG Detection

The gold standard for the sensitive and specific detection and quantification of N7-CHEG is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][17] This powerful analytical technique allows for the precise measurement of the adduct in complex biological matrices such as DNA isolated from tissues or blood.

Experimental Protocol: Quantification of N7-CHEG in DNA by LC-MS/MS

This protocol provides a generalized workflow. Specific parameters should be optimized for the instrument and matrix being analyzed.

1. DNA Isolation:

-

Isolate genomic DNA from tissue or cell samples using a commercial DNA isolation kit or standard phenol-chloroform extraction protocols.

-

Quantify the isolated DNA using UV spectrophotometry (e.g., NanoDrop) and assess its purity (A260/A280 ratio).

2. DNA Hydrolysis:

-

To release the N7-CHEG adduct from the DNA backbone, perform neutral thermal hydrolysis.

-

Incubate the DNA sample (typically 50-100 µg) in a neutral pH buffer at 100°C for 30 minutes. This process cleaves the unstable glycosidic bond of the adducted guanine.

-

Centrifuge the sample to pellet the remaining DNA and collect the supernatant containing the released N7-CHEG.

3. Sample Cleanup (Optional but Recommended):

-

Solid-phase extraction (SPE) can be used to remove interfering substances from the hydrolysate.

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) and load the sample.

-

Wash the cartridge to remove impurities and elute the analyte with a suitable solvent.

-

Evaporate the eluate to dryness and reconstitute in the LC mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Employ a reversed-phase C18 column for chromatographic separation.

-

Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

-

-

Tandem Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecular ion of N7-CHEG) and monitoring for a specific product ion after collision-induced dissociation.

-

An internal standard (e.g., an isotopically labeled version of N7-CHEG) should be used for accurate quantification.

-

5. Data Analysis:

-

Generate a calibration curve using known concentrations of an N7-CHEG standard.

-

Quantify the amount of N7-CHEG in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

-

Express the results as the number of adducts per unit of DNA (e.g., adducts per 10⁸ nucleotides).

Caption: Workflow for N7-CHEG analysis by LC-MS/MS.

Implications in Research and Drug Development

A thorough understanding of the N7-CHEG formation mechanism is paramount in several scientific domains:

-

Toxicology and Risk Assessment: N7-CHEG serves as a reliable biomarker for quantifying the internal dose of glycidamide and assessing the genotoxic risk associated with acrylamide exposure from dietary and environmental sources.[3][4]

-

Mechanistic Carcinogenesis Research: Studying the formation, persistence, and repair of N7-CHEG provides insights into the molecular mechanisms by which acrylamide initiates cancer.

-

Drug Development: Many pharmaceutical compounds contain moieties that can be metabolically activated to form reactive intermediates. The principles governing N7-CHEG formation are applicable to the study of potential DNA adduction by new drug candidates, which is a critical component of preclinical safety assessment.

Conclusion

The formation of this compound is a multi-step process initiated by the metabolic activation of acrylamide to glycidamide. The subsequent nucleophilic attack by the N7-guanine on the reactive epoxide leads to the formation of this major DNA adduct. The stability and abundance of N7-CHEG make it an excellent biomarker for acrylamide exposure and a key player in its genotoxic and carcinogenic effects. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and specificity to quantify this adduct in biological systems, enabling researchers to better understand the risks associated with acrylamide and to evaluate the safety of new chemical entities.

References

-

Title: Metabolism of acrylamide to glycidamide and their cytotoxicity in isolated rat hepatocytes: protective effects of GSH precursors. Source: PubMed URL: [Link]

-

Title: Acrylamide is metabolized to glycidamide in the rat: evidence from hemoglobin adduct formation. Source: PubMed URL: [Link]

-

Title: Acrylamide is metabolized to glycidamide in the rat: evidence from hemoglobin adduct formation. Source: ACS Publications URL: [Link]

-

Title: Comparison of acrylamide metabolism in humans and rodents. Source: PubMed URL: [Link]

-

Title: Dosimetry of Acrylamide and Glycidamide Over the Lifespan in a 2-Year Bioassay of Acrylamide in Wistar Han Rats. Source: National Institutes of Health URL: [Link]

-

Title: Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide. Source: PubMed URL: [Link]

-

Title: DNA adducts derived from administration of acrylamide and glycidamide to mice and rats. Source: ResearchGate URL: [Link]

-

Title: The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. Source: National Institutes of Health URL: [Link]

-

Title: Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay. Source: National Institutes of Health URL: [Link]

-

Title: Glycidamide – Knowledge and References. Source: Taylor & Francis Online URL: [Link]

-

Title: The Formation and Biological Significance of N7-Guanine Adducts. Source: National Institutes of Health URL: [Link]

-

Title: N7-glycidamide-guanine DNA adduct formation by orally ingested acrylamide in rats: a dose-response study encompassing human diet-related exposure levels. Source: PubMed URL: [Link]

-

Title: Acrylamide and glycidamide adducts of Guanine. Source: ResearchGate URL: [Link]

-

Title: Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. Source: ResearchGate URL: [Link]

-

Title: The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. Source: PubMed URL: [Link]

-

Title: Acceleration of hydrolytic ring opening of N7-alkylguanine by the terminal carbamoyl group of glycidamide. Source: RSC Publishing URL: [Link]

-

Title: Genotoxic effects of acrylamide and glycidamide in mouse lymphoma cells. Source: PubMed URL: [Link]

-

Title: Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidamide (CASRN 5694-00-8) in F344/N Nctr Rats and B6C3F1/Nctr Mice (Drinking Water Studies). Source: National Center for Biotechnology Information URL: [Link]

-

Title: DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice. Source: Semantic Scholar URL: [Link]

-

Title: Chemical and biological characterization of glycidamide-adducted adenine in DNA. Source: National Institutes of Health URL: [Link]

-

Title: Analysis of this compound in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. Source: ResearchGate URL: [Link]

-

Title: DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Source: National Institutes of Health URL: [Link]

Sources

- 1. Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. N7-glycidamide-guanine DNA adduct formation by orally ingested acrylamide in rats: a dose-response study encompassing human diet-related exposure levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxic effects of acrylamide and glycidamide in mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of acrylamide to glycidamide and their cytotoxicity in isolated rat hepatocytes: protective effects of GSH precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acrylamide is metabolized to glycidamide in the rat: evidence from hemoglobin adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dosimetry of Acrylamide and Glycidamide Over the Lifespan in a 2-Year Bioassay of Acrylamide in Wistar Han Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice. | Semantic Scholar [semanticscholar.org]

- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidamide (CASRN 5694-00-8) in F344/N Nctr Rats and B6C3F1/Nctr Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Role of Glycidamide in the Synthesis of N7-(2-Carbamoyl-2-hydroxyethyl)guanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrylamide, a process contaminant found in various heat-treated foods and used in industrial applications, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] Its carcinogenicity is not direct but is mediated through its metabolic activation to the reactive epoxide, glycidamide. This guide provides a detailed technical overview of the pivotal role of glycidamide in the formation of DNA adducts, focusing specifically on the synthesis of N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua). We will explore the underlying chemical mechanisms, present detailed protocols for synthesis and detection, and discuss the significance of N7-GA-Gua as a critical biomarker for assessing acrylamide-induced genotoxicity.

Introduction: The Metabolic Activation of Acrylamide

While acrylamide itself reacts very slowly with DNA, its genotoxic and carcinogenic properties are primarily attributed to its biotransformation into glycidamide.[3] This metabolic activation is catalyzed predominantly by the cytochrome P450 2E1 (CYP2E1) enzyme in a phase I metabolic pathway.[2][4] The introduction of an epoxide ring transforms the relatively inert acrylamide molecule into a potent, electrophilic agent capable of reacting with nucleophilic centers in cellular macromolecules, most notably DNA.[4] The formation of glycidamide is therefore the rate-limiting and critical initiating step for the DNA damage cascade that underlies acrylamide's carcinogenicity.[2][5]

The Core Mechanism: Glycidamide's Reaction with Guanine

The synthesis of N7-GA-Gua is a direct consequence of the chemical reactivity of glycidamide with the guanine base in DNA. The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic attack.[6]

The reaction proceeds via a standard SN2 nucleophilic substitution mechanism:

-

Nucleophilic Attack: The electron-rich N7 atom of a guanine residue within the DNA strand attacks one of the electrophilic carbon atoms of the glycidamide epoxide ring.

-

Epoxide Ring Opening: This attack forces the strained three-membered epoxide ring to open, resulting in the formation of a covalent bond between the guanine N7 atom and the C2 carbon of the glycidamide moiety.

-

Adduct Formation: The final product of this initial reaction is the N7-(2-carbamoyl-2-hydroxyethyl)deoxyguanosine (N7-GA-dG) adduct, covalently attached to the DNA backbone.[2][4]

Caption: Metabolic activation of acrylamide and subsequent DNA adduct formation.

Consequences of N7-Guanine Adduct Formation

The alkylation of the N7 position of guanine introduces a positive charge into the purine's imidazole ring, significantly destabilizing its connection to the deoxyribose sugar in the DNA backbone.[2][6] This chemical instability leads to two primary downstream events:

Spontaneous Depurination

The most common fate of the N7-GA-dG adduct is the hydrolytic cleavage of the N-glycosidic bond that links the modified guanine base to the DNA strand.[4] This process, known as depurination, releases the stable, free adduct, This compound (N7-GA-Gua) , into the cellular environment.[2] The resulting gap in the DNA, an apurinic (AP) site, is a non-coding lesion that can stall DNA replication and is highly mutagenic if not repaired.[7] The released N7-GA-Gua is chemically stable, not subject to enzymatic repair, and is eventually excreted in urine, making it an excellent biomarker of exposure.[5][8]

Imidazole Ring Opening

Alternatively, the positively charged adduct can undergo hydrolytic attack, leading to the opening of the imidazole ring of the guanine base. This forms a formamidopyrimidine (FAPy) lesion, specifically GA-FAPy-dG.[2][4] Research has shown that the terminal carbamoyl group of the glycidamide moiety actively participates in and accelerates this ring-opening reaction.[2][4] FAPy lesions are known to be more stable within the DNA strand than their N7-adduct precursors and can cause replication errors, contributing to the mutagenic profile of the parent compound.[4]

Caption: Competing fates of the unstable N7-GA-dG adduct within DNA.

Experimental Protocols

Protocol for In Vitro Synthesis of N7-GA-Gua Standard

This protocol describes a method for generating the N7-GA-Gua adduct for use as a certified analytical standard, adapted from procedures described in the literature.[2][4] The principle involves reacting a source of guanine (e.g., 2'-deoxyguanosine or calf thymus DNA) with an excess of glycidamide, followed by hydrolysis to release the free adduct.

Materials:

-

2'-deoxyguanosine (dG) or Calf Thymus DNA

-

Glycidamide (GA)

-

Sodium Phosphate Buffer (50 mM, pH 7.0)

-

Hydrochloric Acid (HCl), 0.1 M

-

Reversed-Phase HPLC system

-

Lyophilizer

Methodology:

-

Reaction Setup: Dissolve dG in 50 mM sodium phosphate buffer (pH 7.0). Add a large molar excess of glycidamide to the solution. Causality Note: A high concentration of glycidamide drives the reaction equilibrium towards adduct formation.

-

Incubation: Incubate the reaction mixture at 60°C for 4-6 hours. The elevated temperature accelerates both the adduct formation and the subsequent depurination of the initially formed N7-GA-dG.

-

Hydrolysis (if using DNA): If starting with DNA, after the initial reaction, perform a thermal hydrolysis step by heating at 100°C for 30-60 minutes to ensure complete depurination and release of all N7-adducts from the DNA backbone.

-

Purification: Purify the resulting mixture using reversed-phase HPLC. N7-GA-Gua will elute as a distinct peak from unreacted dG and glycidamide. Collect the relevant fraction.

-

Verification: Confirm the identity of the purified product using LC-MS/MS, verifying the correct mass-to-charge ratio (m/z 239 for [M+H]+) and fragmentation pattern.[1][5]

-

Quantification and Storage: Determine the concentration of the purified standard via UV-Vis spectrophotometry. Lyophilize the purified fraction for long-term storage at -20°C or below.

Workflow for Quantification of N7-GA-Gua from Biological Samples

This workflow outlines the essential steps for measuring N7-GA-Gua levels in DNA isolated from tissues or blood, a common practice in toxicology and molecular epidemiology.[5][9]

Caption: Analytical workflow for quantifying N7-GA-Gua from biological DNA.

Analytical Data and Characterization

The gold standard for the detection and quantification of N7-GA-Gua is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][10] This technique offers exceptional sensitivity and specificity.

Data Presentation:

The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides two levels of mass confirmation.

| Parameter | Setting | Rationale |

| Analyte | This compound | The target biomarker of glycidamide-DNA interaction. |

| Precursor Ion [M+H]+ | m/z 239.0 | The mass of the protonated parent molecule.[1][5] |

| Product Ion | m/z 152.1 | Corresponds to the protonated guanine moiety after fragmentation.[1][5] |

| MRM Transition | 239.0 > 152.1 | Provides high specificity for N7-GA-Gua.[1][5] |

| Internal Standard | ¹³C₃-labeled N7-GA-Gua or Allopurinol | Corrects for sample loss during preparation and matrix effects.[1][5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the purine-based adduct.[1] |

| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18) | Provides good retention and separation from other biomolecules.[1][10] |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile | Standard mobile phase for reversed-phase separation of polar molecules.[1][10] |

Significance in Research and Drug Development

The synthesis and measurement of N7-GA-Gua are of profound importance in several scientific fields:

-

Toxicology and Carcinogenesis: N7-GA-Gua is the most abundant DNA adduct formed from acrylamide exposure.[3][5] Its quantification in animal studies allows for a precise determination of the genotoxic dose-response relationship and helps elucidate mechanisms of carcinogenicity.[9]

-

Biomonitoring and Molecular Epidemiology: As a stable end-product excreted in urine, N7-GA-Gua serves as a reliable, non-invasive biomarker of the internal, biologically effective dose of acrylamide.[5][8] Its measurement in human samples can correlate dietary or occupational exposure with DNA damage, providing a crucial link for risk assessment.[5]

-

Drug Development: Understanding the interaction of epoxide-containing compounds with DNA is vital. The mechanisms and analytical methods established for the glycidamide-guanine system can serve as a model for assessing the potential genotoxicity of new drug candidates that may contain or be metabolized to similar reactive intermediates.

Conclusion

Glycidamide is the indispensable intermediate that confers genotoxic potential upon its parent compound, acrylamide. Its role culminates in the synthesis of this compound, a reaction initiated by the nucleophilic attack of the guanine N7 atom on the electrophilic epoxide ring. The resulting adduct is an unstable lesion within DNA, leading to depurination and the formation of mutagenic apurinic sites. The released N7-GA-Gua adduct is a stable, measurable entity that has become the definitive biomarker for assessing the extent of DNA damage from acrylamide exposure. The robust analytical methods developed for its quantification provide researchers and safety professionals with a vital tool to understand and mitigate the risks associated with this common environmental and dietary compound.

References

-

Doerge, D. R., et al. (2005). Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay. Cancer Letters, 232(2), 256-261. [Link]

-

Annisa, F. N., et al. (2022). Analysis of this compound in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 1034, 012041. [Link]

-

Iwai, S., et al. (2024). Acceleration of hydrolytic ring opening of N7-alkylguanine by the terminal carbamoyl group of glycidamide. Chemical Communications, 60(31), 4121-4124. [Link]

-

Lin, C. Y., et al. (2014). Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. ResearchGate. [Link]

-

Segerbäck, D., et al. (1995). Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide. Carcinogenesis, 16(5), 1161-1165. [Link]

-

Iwai, S., et al. (2024). Acceleration of hydrolytic ring opening of N7-alkylguanine by the terminal carbamoyl group of glycidamide. RSC Publishing. [Link]

-

Annisa, F. N., et al. (2022). Analysis of this compound in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]

-

Gamboa da Costa, G., et al. (2003). DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice. Chemical Research in Toxicology, 16(10), 1328-1337. [Link]

-

Huang, C. C., et al. (2012). Potential Association of Urinary N7-(2-Carbamoyl-2-Hydroxyethyl) Guanine with Dietary Acrylamide Intake of Smokers and Non-smokers. ResearchGate. [Link]

-

Tretyakova, N., et al. (2015). The Formation and Biological Significance of N7-Guanine Adducts. Accounts of Chemical Research, 48(6), 1631–1644. [Link]

Sources

- 1. Analysis of this compound in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acceleration of hydrolytic ring opening of N7-alkylguanine by the terminal carbamoyl group of glycidamide - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04997C [pubs.rsc.org]

- 3. Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N7-(2-Carbamoyl-2-hydroxyethyl)guanine: A Key DNA Adduct in Acrylamide Genotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CHG or N7-GA-Gua) is the major DNA adduct formed from glycidamide, the reactive epoxide metabolite of acrylamide. Acrylamide is a prevalent compound in heated starchy foods and a known rodent carcinogen, raising significant human health concerns.[1][2] This guide provides a comprehensive technical overview of N7-CHG, detailing its formation, chemical properties, and biological significance. We present an in-depth analysis of the state-of-the-art methodologies for its detection and quantification, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a critical resource for researchers in toxicology, drug development, and molecular epidemiology, offering field-proven insights and detailed experimental protocols to facilitate robust and reliable analysis of this critical biomarker of genotoxic exposure.

Introduction: The Significance of N7-CHG

Acrylamide (AA) is a high-production-volume chemical that has garnered significant attention due to its presence in common food items like potato chips and coffee, as well as in tobacco smoke.[3][4] While acrylamide itself is a weak DNA reactant, its in vivo carcinogenicity is primarily attributed to its metabolic conversion to a more reactive epoxide, glycidamide (GA).[3][5] This bioactivation is a critical event, as glycidamide readily reacts with nucleophilic centers in DNA, forming covalent adducts.[6]

The N7 position of guanine is the most nucleophilic site in DNA and is a primary target for alkylating agents.[7][8] Consequently, the most abundant DNA adduct formed from glycidamide exposure is this compound (N7-CHG).[5][9] The formation of N7-CHG serves as compelling evidence of a genotoxic mechanism for acrylamide-induced carcinogenesis.[6][10] While N7-guanine adducts are not typically considered directly miscoding, their presence can lead to genomic instability through spontaneous depurination, which creates mutagenic abasic sites, or through conversion to more persistent lesions.[11][12] Therefore, the accurate detection and quantification of N7-CHG are paramount for assessing exposure to acrylamide, understanding its carcinogenic risk, and evaluating the efficacy of potential chemopreventive agents.

Formation, Chemistry, and Biological Fate

Metabolic Activation and Adduct Formation

The genotoxicity of acrylamide is a metabolically-driven process. The initial, and rate-limiting, step is the oxidation of acrylamide to glycidamide, a reaction catalyzed predominantly by cytochrome P450 2E1 (CYP2E1).[12] Glycidamide is a more potent electrophile than its parent compound and readily alkylates DNA. The primary site of attack is the electron-rich N7 atom of guanine residues.

The reaction involves a nucleophilic attack from the N7-guanine on one of the epoxide carbons of glycidamide, leading to the opening of the epoxide ring and the formation of a stable covalent bond. This process results in the N7-CHG adduct within the DNA strand.

Caption: Biological fate and consequences of the N7-CHG DNA adduct.

Due to its relatively rapid removal via depurination and active repair, N7-CHG is considered an excellent biomarker of recent exposure but may not directly reflect long-term mutagenic risk compared to more persistent adducts. [11]

Analytical Methodologies for N7-CHG Quantification

The accurate measurement of N7-CHG in biological samples is a cornerstone of acrylamide risk assessment. Given the low in vivo concentrations, highly sensitive and specific analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. [13][14]

The Analytical Workflow: A Self-Validating System

A robust analytical workflow is designed to ensure accuracy and reproducibility. The inclusion of an isotope-labeled internal standard from the very beginning of sample processing is a critical element of a self-validating system, as it corrects for analyte loss at every stage.

Caption: Standard workflow for the quantification of N7-CHG by LC-MS/MS.

-

Causality Insight: Why Neutral Thermal Hydrolysis? The N-glycosidic bond of N7-CHG is uniquely labile to heat at neutral pH. [15]This property is exploited for selective release of the adducted base, leaving the more stable phosphodiester backbone and other DNA adducts largely intact. This method is gentler than acid hydrolysis, which can cause unwanted degradation, and simpler than enzymatic digestion, which can be costly and sometimes incomplete.

Mass Spectrometry: The Core of Detection

Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity. The analysis is typically performed in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer. [14][16] Expertise Insight: In an SRM experiment, the first quadrupole (Q1) is set to select the protonated molecular ion (the precursor ion) of N7-CHG. This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion). This precursor-to-product transition is highly specific to the analyte, effectively filtering out chemical noise from the complex biological matrix.

The table below summarizes typical mass spectrometry parameters for N7-CHG analysis.

Table 1: Representative LC-MS/MS Parameters for N7-CHG Analysis

| Parameter | Analyte (N7-CHG) | Internal Standard (¹³C₃-N7-CHG) | Rationale & Reference |

|---|---|---|---|

| Precursor Ion (m/z) | 239.1 | 242.1 | Protonated molecular ion [M+H]⁺. [4][17] |

| Product Ion (m/z) | 152.1 | 152.1 | Corresponds to the guanine base after loss of the side chain. [4][17] |

| Ionization Mode | Positive ESI | Positive ESI | Purine bases readily accept a proton. [14] |

| Collision Energy (eV) | Variable (e.g., 15-25) | Variable (e.g., 15-25) | Optimized to maximize the product ion signal. Instrument-dependent. |

Quantitative Data Examples

The levels of N7-CHG can vary significantly depending on the species, tissue, and dose of acrylamide or glycidamide.

Table 2: Examples of N7-CHG Levels in Rodent Tissues After Exposure

| Species | Dose | Tissue | Adduct Level (adducts / 10⁸ nucleotides) | Reference |

|---|---|---|---|---|

| Adult Mouse | Acrylamide (AA) | Liver, Lung, Kidney | ~2000 | [1][18] |

| Adult Mouse | Glycidamide (GA) | Liver, Lung, Kidney | Modestly higher than AA | [1][10] |

| Neonatal Mouse | Glycidamide (GA) | Whole Body | 5-7 fold higher than AA | [1][10] |

| Rat | 10 µg/kg bw AA | Liver, Kidney, Lung | ~1-2 | [15]|

Trustworthiness Insight: The data in Table 2 highlight a key toxicological principle: neonatal mice show much higher adduct levels than adults for the same dose, likely due to lower metabolic capacity for detoxification pathways, underscoring their increased vulnerability. [1][10]The supralinear dose-response observed in some studies suggests saturation of metabolic pathways at higher doses. [1][10]

Detailed Experimental Protocols

The following protocols are synthesized from established, peer-reviewed methods and represent a reliable approach for the analysis of N7-CHG.

Protocol 1: DNA Isolation from Rodent Liver

This protocol is adapted for high recovery of DNA while minimizing oxidative damage.

-

Homogenization: Excise ~100-200 mg of frozen liver tissue and place in a 2 mL tube with lysis buffer (containing a chelating agent like EDTA to inhibit DNases) and a bead for mechanical disruption. Homogenize using a tissue lyser until no visible tissue fragments remain.

-

Lysis: Add Proteinase K and RNase A to the homogenate. Incubate at 50-55°C for 1-2 hours (or overnight) to digest proteins and RNA.

-

Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to separate proteins from the nucleic acid-containing aqueous phase. Centrifuge to separate phases and carefully transfer the upper aqueous layer to a new tube.

-

Precipitation: Precipitate the DNA by adding 2.5 volumes of ice-cold ethanol and inverting the tube gently. A white, stringy precipitate of DNA should become visible.

-

Washing & Resuspension: Pellet the DNA by centrifugation. Wash the pellet twice with 70% ethanol to remove residual salts. Air-dry the pellet briefly and resuspend in a buffered solution (e.g., 10 mM Tris, 1 mM EDTA, pH 8.0).

-

Quantification & Purity Check: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A pure DNA sample will have an A260/A280 ratio of ~1.8. [15]

Protocol 2: Quantification of N7-CHG by Isotope Dilution LC-MS/MS

This protocol ensures the highest level of accuracy through internal calibration.

-

Sample Preparation:

-

To an aliquot of isolated DNA (typically 50-100 µg in solution), add a known amount (e.g., 10 µL of a 25 ng/mL solution) of the isotope-labeled N7-CHG internal standard (IS). [15] * Vortex briefly to mix.

-

-

Hydrolysis:

-

Place the sample in a thermomixer or heating block.

-

Heat the sample at 100°C for 15-30 minutes with gentle shaking to cleave the N7-CHG and IS from the DNA backbone. [15] * Immediately cool the sample on ice to stop the reaction.

-

Centrifuge at high speed to pellet the remaining DNA and proteins.

-

-

Cleanup (Optional but Recommended):

-

Transfer the supernatant to a new tube.

-

If necessary, perform a solid-phase extraction (SPE) using a C18 or mixed-mode cation exchange cartridge to remove salts and other interferences. Elute the analyte and IS with a suitable solvent (e.g., methanol/water mixture).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 50 µL) of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A UPLC/UHPLC system is preferred for better resolution and shorter run times.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). [19] * Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient: Start with a high aqueous percentage (e.g., 98% A) and gradually increase the organic phase (B) to elute the analyte. A typical gradient might run over 5-10 minutes.

-

Injection Volume: 5-10 µL.

-

MS/MS System: A triple quadrupole mass spectrometer operating in positive ESI mode.

-

Detection: Set up SRM transitions for both the native N7-CHG and the labeled internal standard as detailed in Table 1.

-

-

Quantification:

-

Generate a calibration curve using known amounts of the N7-CHG standard spiked with a constant amount of the IS.

-

Calculate the peak area ratio of the analyte to the IS in both the standards and the unknown samples.

-

Determine the concentration of N7-CHG in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Normalize the final amount to the quantity of DNA used in the assay, typically expressing the result as adducts per 10⁷ or 10⁸ nucleotides.

-

Conclusion and Future Perspectives

This compound is an indispensable biomarker for understanding the genotoxic effects of acrylamide. Its formation via the reactive metabolite glycidamide provides a direct link between exposure and DNA damage. [5][20]While the adduct itself is relatively short-lived, its presence is indicative of a cascade of events that can lead to genomic instability and potentially carcinogenesis. [11]The LC-MS/MS-based methodologies detailed in this guide represent the current state-of-the-art for sensitive and specific quantification, enabling researchers to conduct high-quality toxicological studies and human biomonitoring.

Future research should continue to explore the interplay between the formation of N7-CHG and its downstream consequences, particularly the generation of AP sites and FAPy lesions. [12][21]Advancements in high-resolution mass spectrometry and "adductomics" approaches may allow for the simultaneous screening of a wider array of DNA adducts, providing a more holistic picture of the DNA damage landscape following exposure to complex mixtures. [13][22]Ultimately, a deeper understanding of the formation, repair, and biological consequences of N7-CHG will be crucial for refining human health risk assessments and developing strategies to mitigate the impact of dietary and environmental carcinogens.

References

-

Besaratinia, A., & Pfeifer, G. P. (2004). Genotoxicity of acrylamide and glycidamide. Journal of the National Cancer Institute, 96(13), 1023–1029. [Link]

-

Segerbäck, D., Calleman, C. J., Schroeder, J. L., Costa, L. G., & Faustman, E. M. (1995). Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide. Carcinogenesis, 16(5), 1161–1165. [Link]

-

Gamboa da Costa, G., Churchwell, M. I., Hamilton, L. P., Von Tungeln, L. S., Beland, F. A., Marques, M. M., & Doerge, D. R. (2003). DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice. Chemical Research in Toxicology, 16(10), 1328–1337. [Link]

-

Besaratinia, A., & Pfeifer, G. P. (2004). Genotoxicity of acrylamide in humans and mice: Promutagenic glycidamide-DNA adducts in the human p53 gene and the cII transgene. Cancer Research, 64(7), 2307-2313. [Link]

-

Mei, N., McDaniel, L. P., Dobrovolsky, V. N., & Heflich, R. H. (2008). Genotoxic effects of acrylamide and glycidamide in mouse lymphoma cells. Food and Chemical Toxicology, 46(2), 628–636. [Link]

-

Hartmann, E. C., Boettcher, M. I., Schettgen, T., Fromme, H., Drexler, H., & Angerer, J. (2012). N7-Glycidamide-Guanine DNA Adduct Formation by Orally Ingested Acrylamide in Rats: A Dose–Response Study Encompassing Human Diet-Related Exposure Levels. Chemical Research in Toxicology, 25(1), 243-251. [Link]

-

Doerge, D. R., Gamboa da Costa, G., Von Tungeln, L. S., Beland, F. A., & Marques, M. M. (2003). DNA Adduct Formation from Acrylamide via Conversion To Glycidamide in Adult and Neonatal Mice. Chemical Research in Toxicology, 16(10), 1328-1337. [Link]

-

Iyer, R. S., El-Nezami, H., Haskal, M., Yoon, J. H., Cwik, M., Iannaccone, P., & Guengerich, F. P. (1998). Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Chemical Research in Toxicology, 11(12), 1512–1520. [Link]

-

Singh, R., & Farmer, P. B. (2006). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 78(24), 8345-8353. [Link]

-

Lee, C. H., Chen, Y. C., Chiang, Y. C., & Lin, P. (2015). Potential Association of Urinary N7-(2-Carbamoyl-2-hydroxyethyl) Guanine with Dietary Acrylamide Intake of Smokers and Nonsmokers. Chemical Research in Toxicology, 28(1), 127–134. [Link]

-

Doerge, D. R., Beland, F. A., Gamboa da Costa, G., Marques, M. M., & Von Tungeln, L. S. (2005). DNA adducts derived from administration of acrylamide and glycidamide to mice and rats. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 580(1-2), 131-141. [Link]

-

Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 27(6), 24-31. [Link]

-

Gu, D. (2019). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]

-

Farmer, P. B., & Singh, R. (2008). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 29(5), 903–913. [Link]

-

Matsuda, T. (2016). Analysis of DNA adducts by LC-MS/MS with the data-independent acquisition (DIA) method. Genes and Environment, 38(1), 1-8. [Link]

-

Doerge, D. R., Gamboa da Costa, G., Von Tungeln, L. S., Beland, F. A., & Marques, M. M. (2003). DNA Adduct Formation from Acrylamide via Conversion To Glycidamide in Adult and Neonatal Mice. Chemical Research in Toxicology, 16(10), 1328-1337. [Link]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). The Formation and Biological Significance of N7-Guanine Adducts. Mutation Research/Reviews in Mutation Research, 736(1-2), 32–49. [Link]

-

Millard, J. T. (2009). The formation and biological significance of N7-guanine adducts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 76–94. [Link]

-

Chen, C. Y., Lee, C. H., & Lin, P. (2014). Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. ResearchGate. [Link]

-

Wang, Y., Shao, J., & Li, Y. (2004). [Study on GMA-DNA adducts in vivo]. Wei sheng yan jiu = Journal of hygiene research, 33(2), 154–157. [Link]

-

Lee, C. H., Chen, Y. C., Chiang, Y. C., & Lin, P. (2015). Potential Association of Urinary N7-(2-Carbamoyl-2-hydroxyethyl) Guanine with Dietary Acrylamide Intake of Smokers and Nonsmokers. Chemical research in toxicology, 28(1), 127–134. [Link]

-

National Research Council (US) Committee on Biologic Markers. (1989). Biologic Markers in Reproductive Toxicology. National Academies Press (US). [Link]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. Environmental and Molecular Mutagenesis, 53(8), 614–625. [Link]

-

Terzidis, M. A., & Chatgilialoglu, C. (2021). Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. Antioxidants, 10(3), 421. [Link]

-

Sako, M., & Terato, H. (2024). Acceleration of hydrolytic ring opening of N7-alkylguanine by the terminal carbamoyl group of glycidamide. Organic & Biomolecular Chemistry, 22(13), 2623-2628. [Link]

-

Hess, M. T., Schwitter, U., Petretta, M., Giese, B., & Naegeli, H. (1997). Trapping of DNA Nucleotide Excision Repair Factors by Nonrepairable Carcinogen Adducts. Cancer Research, 57(19), 4202-4207. [Link]

-

Millard, J. T. (2009). The Formation and Biological Significance of N7-Guanine Adducts. ResearchGate. [Link]

-

Andarwulan, N., & Kurniawan, M. F. (2020). Analysis of this compound in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]

-

Liao, P. C., & Chen, C. Y. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 36(3), 336–343. [Link]

Sources

- 1. DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxic effects of acrylamide and glycidamide in mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potential Association of Urinary N7-(2-Carbamoyl-2-hydroxyethyl) Guanine with Dietary Acrylamide Intake of Smokers and Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Genotoxicity of acrylamide and glycidamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Chemical Properties of N7-(2-Carbamoyl-2-hydroxyethyl)guanine

Introduction

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG), a critical molecule at the interface of toxicology and molecular biology, represents the major DNA adduct formed from exposure to acrylamide. Acrylamide, a compound prevalent in certain cooked foods and industrial processes, undergoes metabolic activation to its epoxide derivative, glycidamide.[1][2] This highly reactive electrophile, glycidamide, readily attacks the nucleophilic N7 position of guanine residues in DNA, leading to the formation of N7-CAG.[3] The presence and chemical behavior of this adduct within the genome are of significant interest to researchers in toxicology, drug development, and molecular medicine due to its implications in mutagenesis and carcinogenesis.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological fate, and analytical methodologies related to N7-CAG.

Chemical and Physical Properties

This compound is a purine derivative characterized by the addition of a 2-carbamoyl-2-hydroxyethyl group to the N7 position of the guanine ring. This modification introduces a chiral center at the hydroxy-bearing carbon of the side chain.

| Property | Value | Source |

| IUPAC Name | 3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide | [5] |

| Molecular Formula | C₈H₁₀N₆O₃ | [5] |

| Molecular Weight | 238.20 g/mol | [5] |

| CAS Number | 163734-06-3 | [5] |

| Appearance | White to Off-White Solid | - |

| Melting Point | >300°C (decomposes) | - |

| Solubility | Very slightly soluble in DMSO (with heating) | - |

| pKa of N1 of Guanine Ring | ~7 | [6] |

Note: Some physical properties like melting point and solubility are not extensively reported in the literature and are based on general observations for similar compounds.

The introduction of the alkyl group at the N7 position imparts a formal positive charge to the imidazole ring of the guanine base. This electronic perturbation is the primary driver for the chemical instability of N7-CAG within the DNA helix, leading to several important reactions discussed later in this guide.[7] The pKa of the N1 proton is significantly lowered compared to unmodified guanine, which can influence its hydrogen bonding capabilities.[6]

Synthesis of this compound

A potential synthetic route would involve the reaction of 2'-deoxyguanosine with an excess of glycidamide in an aqueous buffer system at a controlled pH and temperature. The reaction progress would be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). Purification of the resulting N7-(2-Carbamoyl-2-hydroxyethyl)-2'-deoxyguanosine adduct would likely be achieved through reversed-phase HPLC. Subsequent acidic hydrolysis would then cleave the glycosidic bond to yield the free N7-CAG base.

It is important to note that the reaction of glycidamide with guanosine can yield multiple products, and therefore, rigorous purification and characterization are essential.[8]

Diagram: General Synthesis and Purification Workflow

Caption: Generalized workflow for the synthesis and purification of N7-CAG.

Chemical Reactivity and Stability

The chemical stability of N7-CAG within the DNA duplex is a critical determinant of its biological consequences. Like other N7-alkylguanine adducts, N7-CAG is chemically labile and can undergo several reactions.[7]

Depurination

The positive charge on the imidazole ring of N7-CAG weakens the N-glycosidic bond that connects the guanine base to the deoxyribose sugar in the DNA backbone. This facilitates the spontaneous cleavage of this bond, a process known as depurination, which releases the free N7-CAG base and leaves behind an apurinic (AP) site in the DNA.[6] AP sites are non-instructional and can lead to mutations during DNA replication if not repaired. The half-life of N7-alkylguanine adducts in double-stranded DNA at physiological conditions (pH 7.4, 37°C) can range from a few hours to over 150 hours, depending on the nature of the alkyl group.[7] While the specific half-life of N7-CAG in DNA has not been definitively reported, it is expected to be in this range.

Imidazole Ring Opening

In addition to depurination, the positively charged imidazole ring is susceptible to nucleophilic attack by hydroxide ions, leading to the opening of the ring between the C8 and N9 positions. This results in the formation of a stable formamidopyrimidine (FAPy) derivative, specifically N5-(2-carbamoyl-2-hydroxyethyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine. The terminal carbamoyl group in the side chain of N7-CAG has been shown to accelerate this hydrolytic ring-opening reaction. FAPy lesions are more persistent in DNA than their N7-alkylguanine precursors and can block DNA replication, contributing to the cytotoxic and mutagenic effects of the initial adduct.

Diagram: Chemical Fate of N7-CAG in DNA

Caption: Major chemical degradation pathways of N7-CAG within a DNA strand.

Biological Significance and DNA Repair

The formation of N7-CAG is a key event in the genotoxicity of acrylamide.[4] As a biomarker, its detection in biological samples such as blood and urine provides a direct measure of exposure to acrylamide and its metabolic activation to the reactive glycidamide.[4]

The persistence of N7-CAG and its degradation products (AP sites and FAPy adducts) in the genome is determined by the efficiency of cellular DNA repair mechanisms. The primary pathway for the removal of N7-alkylguanine adducts is Base Excision Repair (BER) .[9]

The BER pathway is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, releasing the adducted base. While the specific human DNA glycosylase responsible for the recognition and excision of N7-CAG has not been definitively identified, alkyladenine DNA glycosylase (AAG) is known to recognize and remove a broad range of alkylated purines, including N7-methylguanine, making it a strong candidate for the repair of N7-CAG.[10]

Diagram: Overview of the Base Excision Repair Pathway for N7-CAG

Caption: Simplified schematic of the Base Excision Repair pathway for N7-CAG.

Analytical Methodologies

The accurate detection and quantification of N7-CAG in biological matrices are crucial for exposure assessment and mechanistic studies. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[11]

Sample Preparation

Biological samples, such as dried blood spots or urine, are typically subjected to an extraction procedure to isolate DNA or the free adduct. For DNA-bound adducts, a hydrolysis step is required to release the N7-CAG base. This is often achieved by heating the DNA sample in the presence of a weak acid, such as formic acid.[11] An isotopically labeled internal standard, such as [¹³C₃]-N7-CAG, is usually added at the beginning of the sample preparation to ensure accurate quantification.[12]

LC-MS/MS Analysis

The hydrolyzed sample is then injected into an HPLC system, where N7-CAG is separated from other matrix components on a reversed-phase column. The eluent is then introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is typically performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| N7-CAG | 239.0 | 152.1 | [11] |

| Allopurinol (Internal Standard) | 137.0 | 110.0 | [11] |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

A detailed experimental protocol for the analysis of N7-CAG in dried blood spots is provided below.

Experimental Protocol: Quantification of N7-CAG in Dried Blood Spots by UHPLC-MS/MS

This protocol is adapted from the method described by Harahap et al. (2022).[11]

1. Materials and Reagents:

-

This compound analytical standard

-

Allopurinol (internal standard)

-

Ultrapure water

-

Formic acid (90%)

-

Acetonitrile (HPLC grade)

-

QIAamp DNA Mini and Blood Mini Kit

2. Preparation of Standards and Solutions:

-

Prepare stock solutions of N7-CAG and allopurinol in ultrapure water at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the N7-CAG stock solution to a concentration range of 10-300 ng/mL.

-

Prepare an internal standard working solution of allopurinol at 1 µg/mL.

3. Sample Preparation:

-

Spot 50 µL of whole blood onto a Whatman 903 dried blood spot (DBS) card and allow it to dry for at least 3 hours at room temperature.

-

Cut out the blood spot and place it in a microcentrifuge tube.

-

Extract the DNA from the DBS using the QIAamp DNA Blood Mini Kit according to the manufacturer's protocol.

-

To the extracted DNA, add 50 µL of a 1:1 mixture of ultrapure water and 90% formic acid.

-

Heat the sample at 90°C for 60 minutes to hydrolyze the DNA and release the N7-CAG adducts.

-

Allow the sample to cool to room temperature.

-

Centrifuge the sample and transfer the supernatant to an HPLC vial.

4. UHPLC-MS/MS Analysis:

-

UHPLC System: Waters Acquity UPLC or equivalent

-

Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm)

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.1 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

N7-CAG: m/z 238.97 → 152.06

-

Allopurinol: m/z 136.9 → 110.0

-

-

Collision Energy:

-

N7-CAG: 18 V

-

Allopurinol: 20 V

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of N7-CAG to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of N7-CAG in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a chemically reactive and biologically significant DNA adduct. Its formation serves as a direct link between exposure to acrylamide and potential genotoxic events. A thorough understanding of its chemical properties, including its synthesis, stability, and reactivity, is essential for researchers in toxicology, drug development, and related fields. The analytical methods for its detection are well-established, providing a robust tool for exposure assessment and mechanistic studies. Future research should focus on elucidating the specific DNA repair pathways involved in its removal and further refining our understanding of its role in acrylamide-induced carcinogenesis.

References

-

The Formation and Biological Significance of N7-Guanine Adducts. International Journal of Molecular Sciences. [Link]

-

Backman, J., & Kronberg, L. (2007). Reaction of glycidamide with 2'-deoxyadenosine and 2'-deoxyguanosine--mechanism for the amide hydrolysis. Nucleosides, Nucleotides & Nucleic Acids, 26(2), 129-148. [Link]

-

Potential Association of Urinary N7-(2-Carbamoyl-2-hydroxyethyl) Guanine with Dietary Acrylamide Intake of Smokers and Nonsmokers. ResearchGate. [Link]

-

Mechanisms of Formation of Adducts from Reactions of Glycidaldehyde with 2'-Deoxyguanosine and/or Guanosine. Chemical Research in Toxicology. [Link]

-

Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. Journal of Exposure Science & Environmental Epidemiology. [Link]

-

Selzer, R. R., & Elfarra, A. A. (1996). Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide. Chemical Research in Toxicology, 9(5), 875-881. [Link]

-

Reaction of glyoxal with 2'-deoxyguanosine, 2'-deoxyadenosine, 2'-deoxycytidine, cytidine, thymidine, and calf thymus DNA: identification of DNA adducts. Chemical Research in Toxicology. [Link]

-

Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide. Carcinogenesis. [Link]

-

N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society. [Link]

-

DNA glycosylase. Wikipedia. [Link]

-

Glycidamide. Taylor & Francis. [Link]

-

Harahap, Y., Safitri, W. B., & Sunarsih, S. (2022). Analysis of this compound in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 1083(1), 012028. [Link]

-

Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Chemical Research in Toxicology. [Link]

-

Levels of N7-(2-hydroxyethyl)guanine as a molecular dosimeter of drug delivery to human brain tumors. Cancer Research. [Link]

-

Reaction of glyoxal with 2'-deoxyguanosine, 2'-deoxyadenosine, 2'-deoxycytidine, cytidine, thymidine, and calf thymus DNA: identification of DNA adducts. PubMed. [Link]

-

Structural and mechanistic insights into the DNA glycosylase AAG-mediated base excision in nucleosome. Nature Communications. [Link]

Sources

- 1. Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction of glycidamide with 2'-deoxyadenosine and 2'-deoxyguanosine--mechanism for the amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA glycosylase - Wikipedia [en.wikipedia.org]

- 10. Structural and mechanistic insights into the DNA glycosylase AAG-mediated base excision in nucleosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of this compound in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N7-(2-Carbamoyl-2-hydroxyethyl)guanine and Acrylamide Genotoxicity: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-CHG) as a key biomarker for acrylamide-induced genotoxicity. It is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and safety assessment. This document delves into the mechanistic underpinnings of acrylamide's genotoxic effects, with a focus on the formation, detection, and biological ramifications of the N7-CHG DNA adduct. Furthermore, it offers detailed, field-proven protocols for the study of this adduct and the associated cellular responses.

Introduction: The Genotoxic Cascade of Acrylamide

Acrylamide, a compound formed in carbohydrate-rich foods during high-temperature cooking, is a known rodent carcinogen and a probable human carcinogen.[1][2] Its genotoxicity is not direct but is mediated through its metabolic activation to the epoxide, glycidamide.[1] Glycidamide is a reactive electrophile that readily forms covalent adducts with cellular macromolecules, including DNA. The formation of these DNA adducts is considered a critical initiating event in acrylamide-induced carcinogenesis.[3]

The most abundant of these DNA adducts is this compound (N7-CHG), formed by the reaction of glycidamide with the N7 position of guanine in the DNA chain.[4] The presence and quantity of N7-CHG in biological samples serve as a crucial biomarker for assessing the genotoxic dose of acrylamide exposure and for understanding the subsequent biological consequences.[1][2]

This guide will provide a detailed exploration of the formation of N7-CHG, its role in mutagenesis, and the cellular mechanisms that respond to and repair this form of DNA damage. We will also present validated experimental workflows for the precise quantification of N7-CHG and for the assessment of acrylamide's cytotoxic and mutagenic potential.

Formation and Chemical Nature of this compound

The journey from acrylamide exposure to the formation of the N7-CHG adduct is a multi-step process involving metabolic activation and subsequent nucleophilic attack on DNA.

Metabolic Activation of Acrylamide to Glycidamide

Acrylamide itself is a poor alkylating agent. Its genotoxic potential is realized upon its conversion to glycidamide, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP2E1 in the liver.[5][6] This epoxidation transforms the relatively inert acrylamide into a highly reactive molecule.

Caption: Metabolic activation of acrylamide to glycidamide.

Reaction with DNA: Formation of the N7-CHG Adduct

Glycidamide, with its strained epoxide ring, is a potent electrophile that readily reacts with nucleophilic sites in DNA. The N7 position of guanine is a primary target for alkylating agents due to its high nucleophilicity.[7] The reaction between glycidamide and the N7-guanine results in the formation of the stable this compound adduct.

Caption: Formation of the N7-CHG DNA adduct.

Quantification of this compound by LC-MS/MS

The accurate quantification of N7-CHG is paramount for risk assessment and mechanistic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[8][9]

Experimental Protocol: Quantification of N7-CHG in DNA

This protocol outlines a robust method for the analysis of N7-CHG in DNA samples isolated from cells or tissues.

3.1.1 DNA Extraction and Purification

-

Tissue Homogenization: Homogenize tissues in a suitable lysis buffer (e.g., containing sodium dodecyl sulfate and proteinase K).[10]

-

Cell Lysis: For cultured cells, lyse the cell pellet directly in the lysis buffer.

-

RNase and Proteinase K Treatment: Incubate the lysate with RNase A to remove RNA, followed by proteinase K to digest proteins.[11]

-

DNA Purification: Purify the DNA using a commercial DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or by phenol-chloroform extraction followed by ethanol precipitation.[10]

-

DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 ratio (should be ~1.8).

3.1.2 DNA Hydrolysis

-

Enzymatic Hydrolysis: For LC-MS/MS analysis of adducted nucleosides, enzymatic digestion is preferred as it is milder than acid hydrolysis.[12]

-

Digestion Cocktail: Resuspend 10-20 µg of DNA in a buffer containing DNase I, alkaline phosphatase, and phosphodiesterase.[13]

-

Incubation: Incubate the mixture at 37°C for 1-2 hours to ensure complete digestion of DNA into individual nucleosides.[13]

-

Enzyme Removal: Remove the enzymes by ultrafiltration using a 3 kDa molecular weight cutoff filter.[13]

3.1.3 UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Acquity UPLC BEH C18 column (2.1 mm x 100 mm; 1.7 µm).[14]

-

Mobile Phase A: 0.1% formic acid in water.[14]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-40% B

-

5-6 min: 40-90% B

-

6-7 min: 90% B

-

7-7.1 min: 90-5% B

-

7.1-10 min: 5% B

-

-

-

Mass Spectrometry Detection:

3.1.4 Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve using known concentrations of an N7-CHG standard and a fixed concentration of the internal standard.

-

Quantification: Quantify the amount of N7-CHG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalization: Express the results as the number of adducts per 10⁸ nucleotides, calculated based on the initial amount of DNA analyzed.

Biological Consequences of N7-CHG Formation

The formation of N7-CHG adducts is not a benign event. It can lead to several downstream biological consequences that contribute to the genotoxicity of acrylamide.

Mutagenicity

While N7-alkylguanine adducts themselves are not highly miscoding, they can lead to mutations through several mechanisms:

-

Depurination: The N-glycosidic bond of the adducted guanine is destabilized, leading to its spontaneous cleavage and the formation of an apurinic (AP) site.[16] If this AP site is not repaired before DNA replication, it can lead to the insertion of an incorrect base, often an adenine, resulting in G→T transversions.

-

Replication Errors: The presence of the bulky N7-CHG adduct can stall the DNA replication machinery, increasing the likelihood of errors by translesion synthesis polymerases.

Studies have shown that acrylamide and glycidamide induce a specific mutational spectrum, with an excess of G→C transversions and A→G transitions.[17]

Cytotoxicity

High levels of DNA adducts can overwhelm the cellular repair capacity, leading to cytotoxicity. Acrylamide has been shown to decrease cell viability in a dose-dependent manner in various cell lines.[18]

Cellular Response to N7-CHG Adducts

Cells possess sophisticated DNA damage response (DDR) and repair pathways to counteract the harmful effects of DNA adducts like N7-CHG.

DNA Damage Response Signaling

The presence of DNA adducts and subsequent replication stress can activate key sensor kinases of the DDR pathway, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[14][19][20]

Caption: DNA Damage Response to Acrylamide-Induced Adducts.

These kinases phosphorylate a cascade of downstream effector proteins, including p53 and the checkpoint kinases Chk1 and Chk2, to orchestrate cellular responses such as cell cycle arrest, activation of DNA repair, and, in cases of extensive damage, apoptosis.[20]

Base Excision Repair (BER) Pathway

The primary repair pathway for N7-alkylguanine adducts is the Base Excision Repair (BER) pathway.[21][22]

Caption: Base Excision Repair of N7-CHG Adducts.

The key steps in the BER of N7-CHG are:

-

Recognition and Excision: The N-methylpurine DNA glycosylase (MPG) recognizes the N7-CHG adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic (AP) site.[1][2][12]

-

Incision: AP endonuclease 1 (APE1) incises the phosphodiester backbone 5' to the AP site, creating a single-strand nick with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue.[23][24][25]

-

Gap Filling and dRP Excision: DNA polymerase β (Pol β) fills the single-nucleotide gap and removes the 5'-dRP residue.[5][18][26]

-

Ligation: The DNA ligase III/XRCC1 complex seals the nick, restoring the integrity of the DNA strand.[18]

Assessment of Acrylamide-Induced Genotoxicity and Cytotoxicity

A battery of in vitro assays is commonly employed to characterize the genotoxic and cytotoxic profile of compounds like acrylamide.

Cytotoxicity Assays

6.1.1 MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[18][27][28]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]

-

Treatment: Treat the cells with a range of acrylamide concentrations for 24-72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[18]

-

Formazan Solubilization: Remove the MTT solution and add an organic solvent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assays

6.2.1 Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][26][29]

Protocol:

-

Cell Treatment: Treat cells with acrylamide for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and embed them on a microscope slide.[30]

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear DNA.[30]

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.[26]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide) and visualize using a fluorescence microscope.[18]

-